

# 4-(Bromomethyl)benzoic acid IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4-(Bromomethyl)benzoic acid

Cat. No.: B193081

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An In-Depth Technical Guide to 4-(Bromomethyl)benzoic acid

## Core Identification: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is **4-(bromomethyl)benzoic acid**<sup>[1][2]</sup>. It is a derivative of benzoic acid and is also considered a derivative of toluene.

This compound is referenced across scientific literature and commercial catalogs under a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

- $\alpha$ -Bromo-p-toluic acid<sup>[1][3]</sup>
- p-(Bromomethyl)benzoic acid<sup>[1][4]</sup>
- 4-Carboxybenzyl bromide<sup>[1][4][5]</sup>
- p-Carboxybenzyl bromide<sup>[4][5]</sup>
- alpha-Bromo-p-toluylic acid<sup>[1]</sup>
- Benzoic acid, 4-(bromomethyl)-<sup>[1][4]</sup>

## Physicochemical Data

The following table summarizes the key quantitative properties of **4-(Bromomethyl)benzoic acid**, providing a ready reference for experimental design and safety assessments.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	[3][6]
Molecular Weight	215.04 g/mol	[1][3][7]
Appearance	White to off-white crystalline powder/solid	[4]
Melting Point	223-229 °C	[2][6][7]
Density	~1.53 g/cm <sup>3</sup> (rough estimate)	
Solubility	Soluble in water. Soluble in organic solvents like ethanol and acetone.	[2][4][6]
Vapor Pressure	7.45 x 10 <sup>-5</sup> mmHg at 25°C	
Flash Point	152.7°C	
CAS Number	6232-88-8	[1][3][4]

## Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **4-(Bromomethyl)benzoic acid** are presented below. These protocols are foundational for its laboratory-scale preparation and derivatization.

### Synthesis of 4-(Bromomethyl)benzoic acid via Radical Substitution

The most common laboratory synthesis involves the free-radical bromination of the methyl group of 4-methylbenzoic acid (p-toluic acid)[8][9].

Reaction: 4-methylbenzoic acid + N-Bromosuccinimide (NBS) --(Benzoyl Peroxide, Reflux)--> **4-(Bromomethyl)benzoic acid** + Succinimide

## Materials:

- 4-methylbenzoic acid (p-toluic acid)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (radical initiator)
- Chlorobenzene (solvent)
- Hexane
- Deionized (DI) water
- Ethyl acetate

## Procedure:

- To a 100 mL round-bottomed flask containing a magnetic stir bar, add 3.00 g of 4-methylbenzoic acid, 4.0 g of N-bromosuccinimide, and 0.25 g of benzoyl peroxide[8].
- Add 30 mL of chlorobenzene to the flask, ensuring all solids are washed down from the neck[8].
- Fit the flask with a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 1 hour, swirling intermittently to ensure proper mixing[8].
- After 1 hour, cool the flask to room temperature and then further cool in an ice bath to precipitate the product[8].
- Collect the solid product by suction filtration. Wash the solid with three 10 mL portions of hexane to remove byproducts[8].
- Transfer the crude solid to a beaker and add 75 mL of DI water. Stir the slurry thoroughly to dissolve the succinimide byproduct[8].
- Filter the solid again via suction, wash with two 15 mL portions of water, followed by two 15 mL portions of hexane[8].

- Dry the product under suction for at least 10 minutes.
- For further purification, the crude solid can be recrystallized from a minimal amount of hot ethyl acetate[8].

## Synthesis of 4-(Methoxymethyl)benzoic acid via Nucleophilic Substitution ( $S_N2$ )

**4-(Bromomethyl)benzoic acid** serves as an excellent substrate for  $S_N2$  reactions, where the bromine atom acts as a good leaving group. This protocol details its conversion to 4-(methoxymethyl)benzoic acid[10].

Reaction: **4-(Bromomethyl)benzoic acid** + Potassium Methoxide  $\xrightarrow{\text{(Methanol, Reflux)}}$  4-(Methoxymethyl)benzoic acid + Potassium Bromide

Materials:

- **4-(Bromomethyl)benzoic acid** (product from the previous synthesis)
- Potassium hydroxide (KOH)
- Methanol
- Deionized (DI) water
- Dilute hydrochloric acid
- Hexane

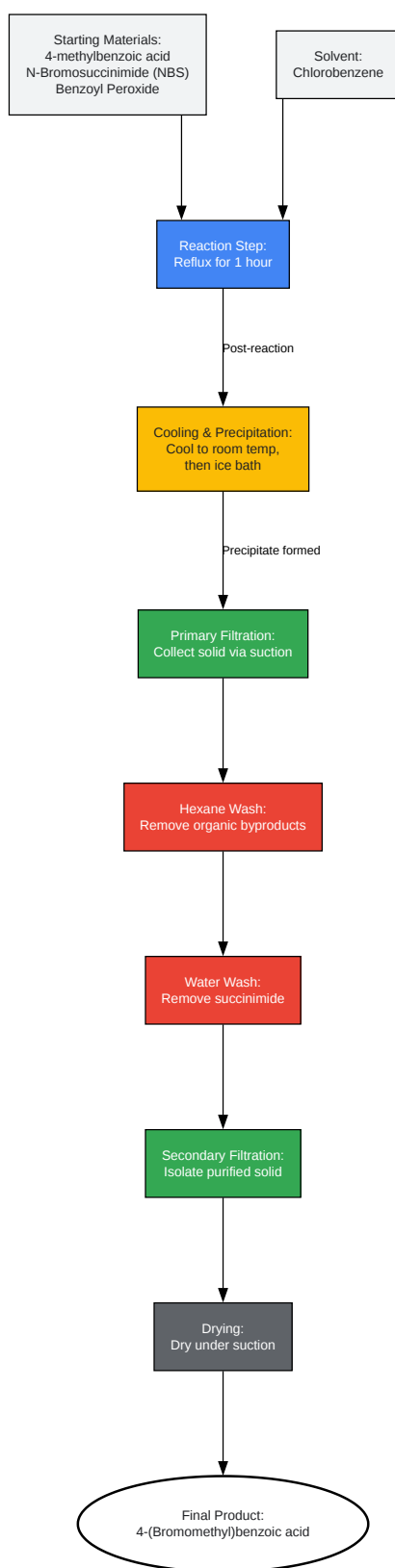
Procedure:

- In a 100 mL round-bottomed flask with a stir bar, dissolve 1.1 g of KOH in 25 mL of methanol. This generates the potassium methoxide nucleophile in situ[10].
- Add 1.1 g of **4-(Bromomethyl)benzoic acid** to the methanolic KOH solution[10].
- Attach a reflux condenser and gently boil the mixture for 45 minutes[10].

- After cooling the flask, remove the methanol using a rotary evaporator[10].
- Dissolve the resulting solid residue in 30 mL of DI water[10].
- Acidify the solution with dilute hydrochloric acid until it is acidic to pH paper, which will precipitate the carboxylic acid product[10].
- Collect the precipitated solid by vacuum filtration and wash it with two 15 mL portions of hexane[10].
- Recrystallize the solid from DI water for purification.
- Filter the purified solid and dry it thoroughly under vacuum[10].

## Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **4-(Bromomethyl)benzoic acid** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **4-(Bromomethyl)benzoic acid**.

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- To cite this document: BenchChem. [4-(Bromomethyl)benzoic acid IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193081#4-bromomethyl-benzoic-acid-iupac-name-and-synonyms]

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